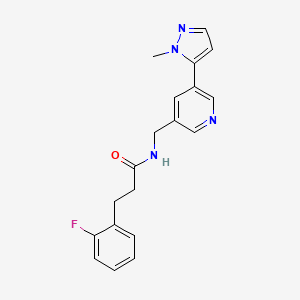

3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-24-18(8-9-23-24)16-10-14(11-21-13-16)12-22-19(25)7-6-15-4-2-3-5-17(15)20/h2-5,8-11,13H,6-7,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFIKLGPPCVIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into distinct moieties:

- Fluorophenyl group : Contributes to lipophilicity and may influence receptor binding.

- Pyrazole ring : Known for various biological activities, including anti-inflammatory and anti-cancer properties.

- Pyridine moiety : Often associated with pharmacological activity due to its ability to interact with biological targets.

Chemical Formula

The molecular formula of the compound is .

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridine rings exhibit significant anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range. The presence of the fluorophenyl group may enhance these effects by improving metabolic stability and bioavailability.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2-fluorophenyl)-... | HeLa | 15.2 | |

| Related pyrazole | A549 | 10.5 | |

| Pyridine derivative | MCF-7 | 12.0 |

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated, with some derivatives exhibiting strong free radical scavenging abilities. These activities are crucial in mitigating oxidative stress-related diseases.

| Compound | Antioxidant Activity (IC50 µg/mL) | Reference |

|---|---|---|

| 3-(2-fluorophenyl)-... | 20.56 | |

| Pyrazole derivative | 4.67 |

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Modulation of Cell Signaling Pathways : Interference with pathways such as PI3K/Akt and MAPK can lead to apoptosis in cancer cells.

- Antioxidant Defense Mechanisms : The ability to scavenge free radicals contributes to cellular protection against damage.

Case Studies

A case study involving a related pyrazole compound demonstrated significant reduction in tumor growth in xenograft models, indicating potential efficacy in vivo. The study highlighted the importance of structural modifications in enhancing biological activity.

Example Case Study

- Title : "Evaluation of Pyrazole Derivatives for Anticancer Activity"

- Findings : The study found that specific substitutions on the pyrazole ring increased potency against breast cancer cell lines, with the best-performing derivative achieving an IC50 of 9 µM.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide. For instance, derivatives with amide linkages have shown promising antifungal activities against various pathogens like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml . The mechanism of action typically involves disruption of fungal cell wall synthesis, making these compounds potential candidates for agricultural applications.

Anticancer Potential

The anticancer efficacy of similar compounds has been a focal point in medicinal chemistry. Studies indicate that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cells. For example, some derivatives have demonstrated inhibition rates exceeding 60% at concentrations around 5 μg/ml, suggesting their potential as lead compounds in cancer therapy . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer activity, warranting further investigation into this compound's therapeutic potential.

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 3a | PC3 | 64.20 |

| 3b | K562 | 37.80 |

| 3c | HeLa | 48.25 |

| 3d | A549 | 40.78 |

Insecticidal Activity

Insecticidal properties have also been explored for compounds related to this compound. Research indicates moderate insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata, with mortality rates ranging from 13% to 90% at concentrations of 500 μg/ml . This suggests the potential use of such compounds in pest management strategies.

Case Study: Antifungal Activity Assessment

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antifungal activity against Botrytis cinerea. The results indicated that certain compounds exhibited inhibition rates comparable to established fungicides like tebuconazole. For instance, compound 5l achieved an inhibition rate of 100%, highlighting its potential as a lead compound for further development in agricultural applications .

Case Study: Anticancer Efficacy Evaluation

Another study focused on the anticancer properties of N-pyrazolyl amines against various cancer cell lines. The results showed that specific modifications to the pyrazole structure could lead to enhanced cytotoxicity. Compounds were tested using the MTT assay, revealing promising results that support further exploration into their mechanisms of action and potential clinical applications .

Comparison with Similar Compounds

Key Observations :

- Fluorinated Aromatic Groups : The target’s 2-fluorophenyl group is structurally distinct from the 4-fluorophenyl in and the dichlorophenyl in . Fluorination at the ortho position may influence steric hindrance and π-stacking interactions compared to para-substituted analogs .

- Heterocyclic Diversity : The pyridylmethyl-1-methylpyrazole moiety in the target contrasts with thiazole () or pyrazolo-pyrimidine () cores in analogs. Pyridine-pyrazole hybrids are associated with improved solubility compared to purely lipophilic scaffolds like thiazoles .

- Linker Flexibility : The propanamide backbone in the target provides conformational flexibility, whereas rigid linkers (e.g., oxadiazole in ) may enhance target binding but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target (377.41 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol), similar to (375.47 g/mol) but lighter than (433.48 g/mol) .

- Melting Point : The target’s melting point is unreported, but analogs with fluorophenyl groups (e.g., 134–178°C in ) suggest moderate crystallinity .

- Solubility : The pyridine ring in the target may enhance aqueous solubility compared to purely aromatic analogs (e.g., ’s triazole-thiadiazole derivatives) .

Q & A

Q. How should long-term stability be evaluated under various storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Analytical Monitoring : Assess degradation via HPLC every 30 days. Identify degradation products with LC-MS.

- Excipient Screening : Test stabilizers (e.g., mannitol) in lyophilized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.